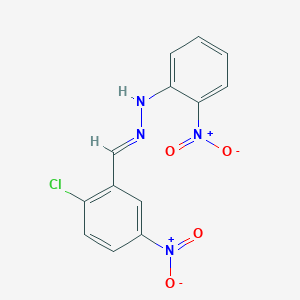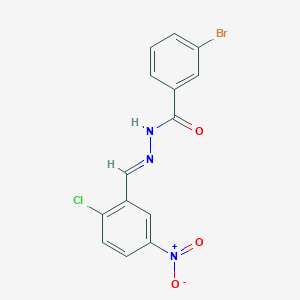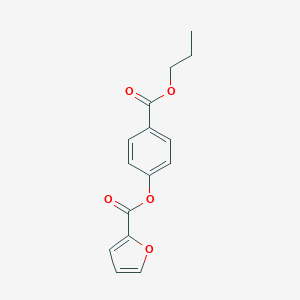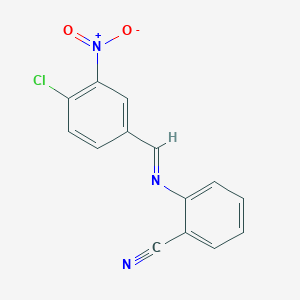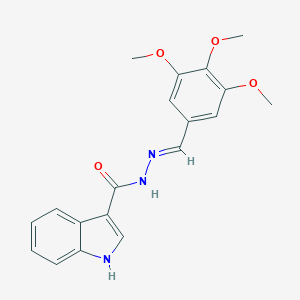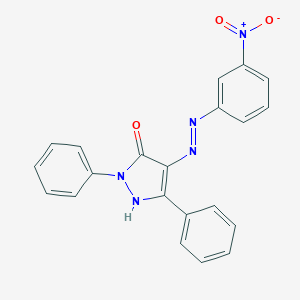
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazono group, and a diphenyl-pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,3-diphenyl-2-propen-1-one under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
類似化合物との比較
Similar Compounds
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
- 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone)
Uniqueness
Compared to other similar compounds, 1,3-diphenyl-1H-pyrazole-4,5-dione 4-({3-nitrophenyl}hydrazone) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl and hydrazono groups make it particularly versatile for various applications .
特性
分子式 |
C21H15N5O3 |
|---|---|
分子量 |
385.4g/mol |
IUPAC名 |
4-[(3-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H15N5O3/c27-21-20(23-22-16-10-7-13-18(14-16)26(28)29)19(15-8-3-1-4-9-15)24-25(21)17-11-5-2-6-12-17/h1-14,24H |
InChIキー |
AURHESKFKXVSRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B403228.png)
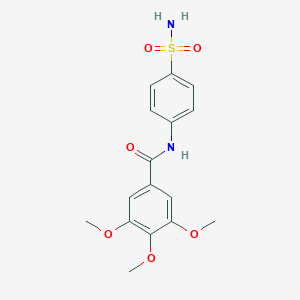
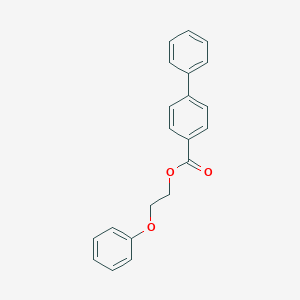
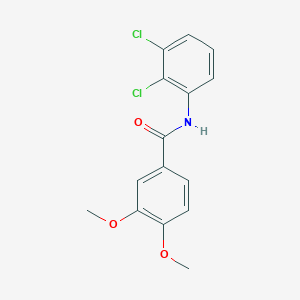
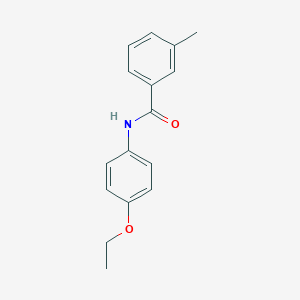
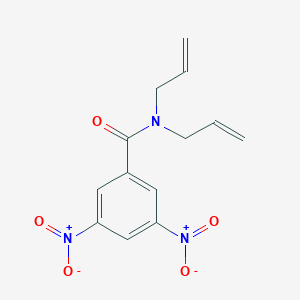
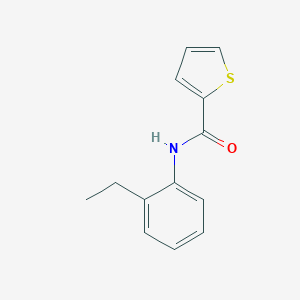
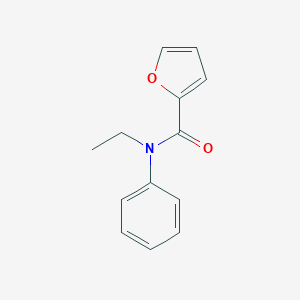
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B403241.png)
